4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol
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Overview
Description
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a pharmacophore in the development of various therapeutic agents, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often under basic conditions or with the use of catalysts such as palladium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of CDKs, which are potential anticancer agents.
Biological Research: The compound is studied for its effects on cell cycle regulation and apoptosis induction in cancer cells.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and inflammatory disorders.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol primarily involves the inhibition of CDKs. These kinases play a crucial role in cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 7H-Pyrazolo[4,3-d]pyrimidin-7-one
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol is unique due to its dual chlorine substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile scaffold in medicinal chemistry for developing potent inhibitors with specific biological activities .
Properties
Molecular Formula |
C5H2Cl2N4O |
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Molecular Weight |
205.00 g/mol |
IUPAC Name |
4,6-dichloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |
InChI |
InChI=1S/C5H2Cl2N4O/c6-2-1-3(9-5(7)8-2)10-11-4(1)12/h(H2,8,9,10,11,12) |
InChI Key |
CKYQSFMLRWLHQS-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NNC1=O)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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